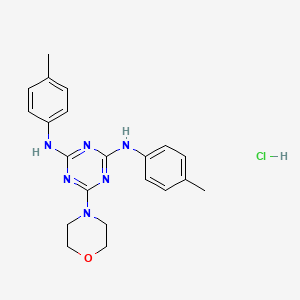
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-triazines, including “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride”, often involves the use of cyanuric chloride. Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride” is based on the 1,3,5-triazine core, which is a class of compounds well known for a long time due to their applications in different fields .Chemical Reactions Analysis
The chemical transformation of 1,3,5-triazines can be studied under various conditions. For example, under high pressure and high temperature conditions, new structures can appear and crystalline phases can be assigned to layered carbon nitride containing linked s-triazine rings along with amorphous material .Scientific Research Applications
Synthesis and Characterization in Polymer Research
6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives have been utilized in the synthesis of new heat-resistant polyamides. These polyamides exhibit outstanding solubilities and good thermal stability, making them suitable for various applications in polymer research (Dinari & Haghighi, 2017).
Crystal Structure Analysis
The compound has been synthesized and analyzed for its crystal structure. Such studies contribute to a deeper understanding of the molecular structure and potential applications in material science (Yang Li et al., 2005).
Excited States of Triazine-Based Herbicides
Research into the excited states of sym-triazines, which include derivatives of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride, has been conducted. This research aids in understanding the absorption and emission features of such compounds, which is crucial for their use in various fields, including agricultural sciences (Oliva et al., 2005).
Chemical Reactivity and Structure Studies
Studies on the reactivity and structure of related triazine compounds provide insights into their potential applications in various chemical processes. This research is fundamental in expanding the usage of triazine derivatives in synthetic chemistry (Jiang et al., 2007).
Computational Chemistry Studies
Computational studies on 2-chloro-s-triazines, which are related to 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride, have been conducted to predict their environmental behavior and reactivity. This research is vital in assessing the environmental impact and safety of these compounds (Sawunyama & Bailey, 2002).
Synthesis Methods and Biological Screening
Research into the synthesis of triazine derivatives under various conditions, including microwave irradiation, has been carried out. These studies also involve preliminary biological screening for potential medicinal applications (Dolzhenko et al., 2021).
Anti-Plasmodial Antifolates
The derivative compounds have been evaluated for their antiplasmodial activity, demonstrating potential applications in the field of medicinal chemistry and drug development (Lourens et al., 2016).
Pesticide Removal Using Biosorbents
Studies have been conducted on using low-cost biosorbents for the removal of pesticides, including triazine derivatives, from wastewater. This research is significant for environmental protection and water treatment technologies (Boudesocque et al., 2008).
Future Directions
The future directions for “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride” and similar compounds could involve further exploration of their potential applications. For example, 1,3,5-triazines are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They also display important biological properties and are used clinically due to their antitumor properties .
properties
IUPAC Name |
2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBKBCLACPDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

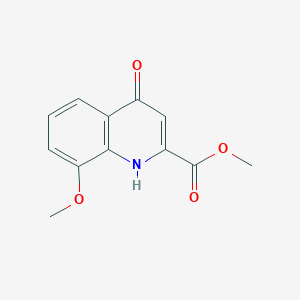
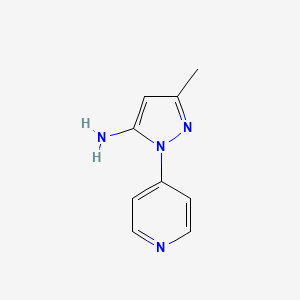

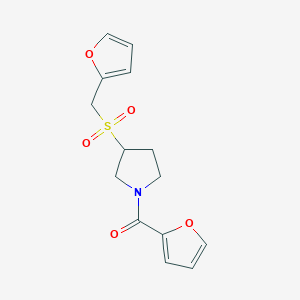
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)

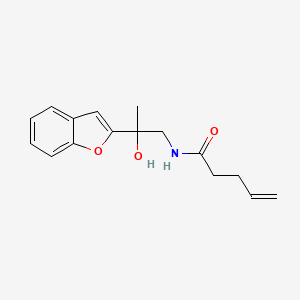
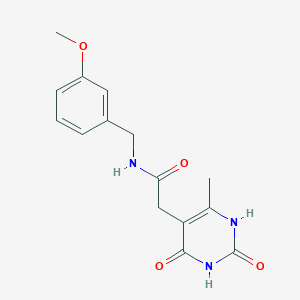

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)


![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)
